molecular formula C20H22N6O2 B6087049 6-(4-methyl-2-morpholino-5-pyrimidinyl)-2-(3-toluidino)-4(3H)-pyrimidinone

6-(4-methyl-2-morpholino-5-pyrimidinyl)-2-(3-toluidino)-4(3H)-pyrimidinone

Cat. No.: B6087049
M. Wt: 378.4 g/mol
InChI Key: JCIHTUMATZAZPO-UHFFFAOYSA-N
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Description

6-(4-methyl-2-morpholino-5-pyrimidinyl)-2-(3-toluidino)-4(3H)-pyrimidinone is a complex organic compound that belongs to the class of pyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methyl-2-morpholino-5-pyrimidinyl)-2-(3-toluidino)-4(3H)-pyrimidinone typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the morpholino group: This step may involve nucleophilic substitution reactions.

    Attachment of the toluidino group: This can be done through amination reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-methyl-2-morpholino-5-pyrimidinyl)-2-(3-toluidino)-4(3H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can remove oxygen or introduce hydrogen atoms.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action of 6-(4-methyl-2-morpholino-5-pyrimidinyl)-2-(3-toluidino)-4(3H)-pyrimidinone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-methyl-2-morpholino-5-pyrimidinyl)-2-(3-aminophenyl)-4(3H)-pyrimidinone
  • 6-(4-methyl-2-morpholino-5-pyrimidinyl)-2-(3-methylanilino)-4(3H)-pyrimidinone

Uniqueness

6-(4-methyl-2-morpholino-5-pyrimidinyl)-2-(3-toluidino)-4(3H)-pyrimidinone is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

2-(3-methylanilino)-4-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c1-13-4-3-5-15(10-13)23-19-24-17(11-18(27)25-19)16-12-21-20(22-14(16)2)26-6-8-28-9-7-26/h3-5,10-12H,6-9H2,1-2H3,(H2,23,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIHTUMATZAZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=CC(=O)N2)C3=CN=C(N=C3C)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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